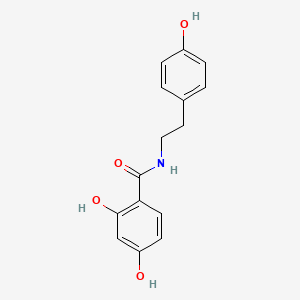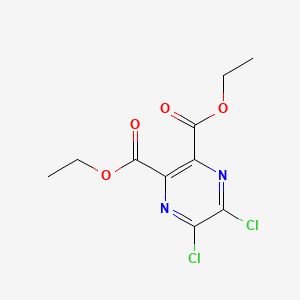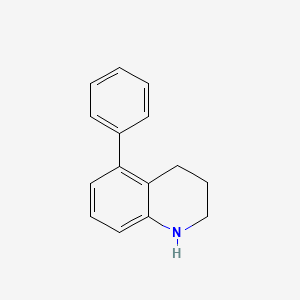
5-Phenyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline core structure that is partially saturated, specifically at the 1,2,3,4 positionsThis compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine. This reaction is facilitated by the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to ensure the successful formation of the tetrahydroquinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H2O2, TBHP, elevated temperatures.
Reduction: NaBH4, LiAlH4, room temperature to slightly elevated temperatures.
Substitution: Halogens, organometallic reagents, varying temperatures depending on the specific reaction.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
5-Phenyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The interaction with molecular targets can lead to the modulation of signaling pathways, such as those involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the phenyl group at the 5-position.
Oxamniquine: A bioactive tetrahydroquinoline used as an antiparasitic agent.
Dynemycin: Another bioactive tetrahydroquinoline with antibiotic properties.
Uniqueness: 5-Phenyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the phenyl group at the 5-position, which enhances its chemical reactivity and biological activity. This structural modification allows for a broader range of applications compared to its analogs .
Propriétés
Formule moléculaire |
C15H15N |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
5-phenyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)13-8-4-10-15-14(13)9-5-11-16-15/h1-4,6-8,10,16H,5,9,11H2 |
Clé InChI |
VQTZJSMUWDPICZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC=C2NC1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13661041.png)
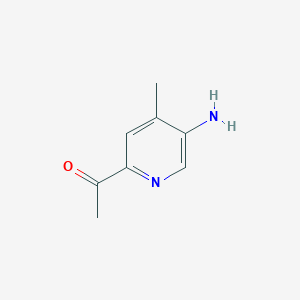
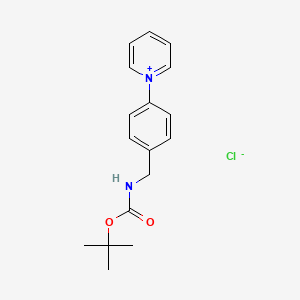


![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)

![Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13661098.png)
![9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13661106.png)


